6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one
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Overview
Description
6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol . It is characterized by the presence of a nitro group (-NO2) attached to the indazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
The synthesis of 6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one typically involves the nitration of 1,2,3A,7A-tetrahydroindazol-3-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is necessary to prevent decomposition of the product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one undergoes various chemical reactions, including:
Scientific Research Applications
6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or modulate signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one can be compared with other nitro-substituted indazole derivatives, such as:
Properties
IUPAC Name |
6-nitro-1,2,3a,7a-tetrahydroindazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3,5-6,8H,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKCSCRXZRIECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2C1C(=O)NN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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